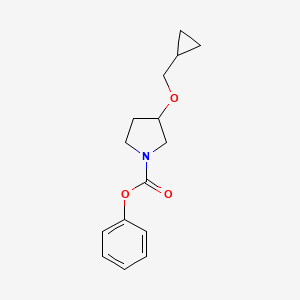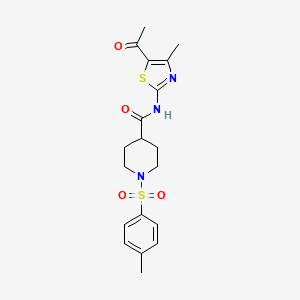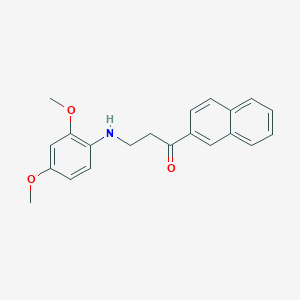
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide, also known as DMAPN, is a chemical compound that has been extensively studied for its potential as a pharmacological tool in scientific research. DMAPN is a small molecule that has shown promise in a range of applications, including as an inhibitor of protein-protein interactions and as a modulator of cellular signaling pathways. In
Scientific Research Applications
Antibacterial Activity
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide: and its derivatives have shown promising antimicrobial properties. For instance, researchers synthesized novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives that inhibit bacterial RNA polymerase (RNAP) based on the dithiolopyrrolone scaffold . These compounds demonstrated potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. Notably, compound 7b exhibited antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP, making it a potential lead structure for developing bacterial RNAP inhibitors.
Taste Enhancement
Another intriguing application involves taste enhancement. A novel compound called N’-[(2,4-dimethoxyphenyl)methyl]-N-(2-pyridin-2-ylethyl) oxamide (DE) was synthesized with a yield of 94% under optimized conditions. While its primary purpose is taste enhancement, the chemical structure of DE was characterized using 1H and 13C NMR spectroscopy .
Anti-Cancer Effects
In cancer research, N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea has been investigated for its biochemical and physiological effects on cells and tissues. This compound has demonstrated several properties:
Mechanism of Action
While the specific mechanism of action for “N-(2,4-dimethoxyphenyl)-3-nitrobenzamide” is not available, related compounds have shown biological activity. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against certain bacteria .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-6-7-13(14(9-12)22-2)16-15(18)10-4-3-5-11(8-10)17(19)20/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLDBASZYLNRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)
![3-[1-(Cyclohexanecarbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2448225.png)
![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2448233.png)




![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide](/img/structure/B2448243.png)
